N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQJMWMMWSOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly as an inhibitor in various biological pathways.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound acts as an inhibitor, binding to the active site of the target molecule and preventing its normal function. This inhibition can affect various biological pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with structurally related carboximidamide and piperidinylmethyl derivatives:
Key Observations :
- Lipophilicity : The target compound’s LogP (0.28 at pH 7.4) suggests moderate lipophilicity, likely due to the piperidinylmethyl group. This contrasts with hydroxymethyl analogs (e.g., ), which are more hydrophilic.
- Acid-Base Properties : The pKa of 10.03 indicates the piperidine nitrogen is protonated under physiological conditions, enhancing solubility in acidic environments .
- Synthetic Accessibility: Piperidinylmethyl-substituted phenols (e.g., compounds 21–23) are synthesized in 55–94% yields via Mannich reactions, suggesting the target compound’s synthesis may follow similar efficient pathways .
Commercial and Research Utility
- The target compound is marketed as a research chemical, highlighting its utility in drug discovery .
Biological Activity
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS No. 1016857-30-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 233.31 g/mol. The compound contains a hydroxyl group, a piperidine ring, and a carboximidamide functional group, which contribute to its biological properties and interactions with various molecular targets .
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of the piperidine ring enhances its affinity for various biological targets, potentially modulating key signaling pathways involved in disease processes. The hydroxyl group may facilitate hydrogen bonding with target proteins, further influencing its pharmacological profile .
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anticancer Potential : Similar compounds have shown promise in anticancer applications, particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .
Antiproliferative Activity
A study examining the antiproliferative effects of related compounds found that modifications in the structure significantly influenced activity against various cancer cell lines. The presence of hydroxyl groups was correlated with improved antiproliferative activity, suggesting that N'-hydroxy derivatives may enhance therapeutic efficacy .
Interaction Studies
Interaction studies revealed that this compound binds to specific molecular targets, influencing their activity. For instance, compounds with similar structural motifs were shown to modulate enzyme activity linked to cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring enhances interaction | Potential antimicrobial and anticancer properties |
| N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide | Morpholine ring alters reactivity | Investigated for similar biological activities |
| N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzenecarboximidamide | Variation in substituent position | Different interaction profiles observed |
This table illustrates how variations in the chemical structure can lead to differing biological activities and potential therapeutic applications.
Q & A
Basic: How can the synthesis of N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide be optimized for yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification steps. For analogous compounds, coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like EDCI/HOBt have achieved yields up to 85% . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress with TLC or LC/MS ensures intermediate stability .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign proton environments (e.g., hydroxamic acid NH at δ ~9-10 ppm) and confirm piperidinylmethyl substitution .
- LC/MS : Verify molecular ion peaks (e.g., [M+H]+) and monitor impurities (<1% threshold) .
- X-ray crystallography : Resolve tautomeric states (e.g., E/Z configurations of the hydroxamic acid group) using monoclinic crystal systems (e.g., P21/c space group) .
Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?
Methodological Answer:
Discrepancies (e.g., protonation states in NMR vs. solid-state X-ray) require cross-validation:
- Perform variable-temperature NMR to detect tautomerism (e.g., hydroxamic acid ↔ oxime forms).
- Compare DFT-calculated spectra (B3LYP/6-31G* level) with experimental data to identify conformational differences .
- Use synchrotron radiation for high-resolution crystallography to resolve ambiguous electron density maps .
Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina, focusing on hydroxamic acid-metal coordination .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to predict stability and aggregation tendencies .
Basic: What are the solubility and partitioning properties of this compound in common solvents?
Methodological Answer:
- Experimental logP : Determine via shake-flask method (octanol/water) or HPLC retention time correlation .
- Solubility screening : Use nephelometry or UV-Vis spectroscopy in DMSO, ethanol, and aqueous buffers (pH 1–10). Piperidinylmethyl groups enhance water solubility via protonation at acidic pH .
Advanced: How should stability studies under physiological conditions be designed?
Methodological Answer:
- Accelerated stability testing : Incubate at 37°C in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Monitor degradation via LC/MS every 24 hours for 7 days .
- Identify degradation products : Use high-resolution MS/MS to detect hydrolysis products (e.g., cleavage of the hydroxamic acid group) .
- Light/oxidation stability : Expose to UV-A (320–400 nm) and track peroxide formation with thiobarbituric acid assays .
Basic: How can the presence of the hydroxamic acid group be confirmed experimentally?
Methodological Answer:
- IR spectroscopy : Detect O–H/N–H stretches (~3200–3500 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
- X-ray crystallography : Resolve the N–O bond length (~1.35 Å) and planarity of the hydroxamic acid moiety .
- Chelation assays : React with Fe(III) chloride; a red-brown complex indicates hydroxamate-Fe³+ coordination .
Advanced: What strategies enable selective functionalization of the piperidinylmethyl or benzene rings?
Methodological Answer:
- Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to deprotonate the benzene ring, followed by electrophilic quenching (e.g., iodination) .
- Piperidine modification : Perform N-alkylation with methyl iodide or reductive amination with aldehydes/NaBH3CN .
- Protecting groups : Temporarily block the hydroxamic acid with Boc anhydride during piperidine functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
